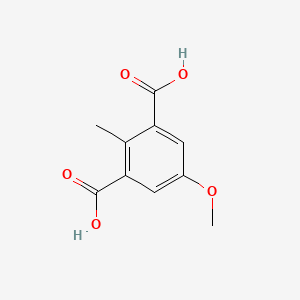

5-Methoxy-2-methyl-isophthalic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-5-7(9(11)12)3-6(15-2)4-8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPBTRNTNOINKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1C(=O)O)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxy 2 Methyl Isophthalic Acid

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.net For 5-Methoxy-2-methyl-isophthalic acid, two primary retrosynthetic disconnections are considered the most logical.

Route A: Oxidation-Based Approach

This strategy involves disconnecting the C-C bonds of the two carboxylic acid groups through a functional group interconversion (FGI). This points to the oxidation of two methyl groups on a precursor aromatic ring. The most suitable precursor for this route would be 5-methoxy-1,2,3-trimethylbenzene or a similarly substituted mesitylene (B46885) derivative. The synthesis would then involve the selective oxidation of the methyl groups at positions 1 and 3, while leaving the methyl group at position 2 and the methoxy (B1213986) group at position 5 intact.

Route B: Alkylation-Based Approach

An alternative disconnection involves breaking the C-O bond of the methoxy group via an FGI. This suggests an ether synthesis, specifically a Williamson ether synthesis or a similar alkylation reaction. The precursor identified through this disconnection is 5-hydroxy-2-methyl-isophthalic acid . This precursor would then be methylated at the hydroxyl group to yield the final product. This approach is analogous to the synthesis of 5-methoxyisophthalic acid, which is prepared by alkylating 5-hydroxyisophthalic acid.

These two routes identify the most plausible and readily available types of precursors for the synthesis of the target molecule.

Established Synthetic Routes and Reaction Pathways

Based on the retrosynthetic analysis, specific reaction pathways can be devised. The most common and established methods for synthesizing substituted aromatic acids like the target compound fall into two main categories: alkylation/arylation and carboxylation/oxidation.

This pathway focuses on introducing the methoxy group onto a pre-existing isophthalic acid backbone. The key reaction is the alkylation of a phenol (B47542).

Starting Material : 5-Hydroxy-2-methyl-isophthalic acid.

Reaction : The hydroxyl group is deprotonated using a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion.

Alkylation : The resulting phenoxide is then treated with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to form the methoxy ether linkage.

This is often the more direct and industrially favored route, starting from a simpler, substituted hydrocarbon. The primary strategy is the oxidation of methyl groups on a xylene or mesitylene derivative.

Starting Material : A suitably substituted xylene derivative, such as 3,5-dimethylanisole (B1630441), which would first require methylation at the 2-position via a reaction like the Friedel-Crafts alkylation. masterorganicchemistry.comwikipedia.org A more direct precursor, if available, would be 5-methoxy-1,2,3-trimethylbenzene.

Oxidation : The precursor is subjected to strong oxidizing conditions to convert the two flanking methyl groups into carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) in an acidic or basic solution, or catalytic oxidation using air in the presence of cobalt or manganese catalysts. dissertationtopic.netyoutube.comresearchgate.net The reaction must be controlled to prevent the oxidation of the third methyl group or degradation of the aromatic ring. The commercial production of isophthalic acid from m-xylene (B151644) often utilizes air oxidation with a Co-Mn-Br catalyst system. researchgate.netresearchgate.net

A plausible reaction scheme starting from 3,5-dimethylanisole would be:

Friedel-Crafts alkylation with a methyl halide (e.g., CH₃Cl) and a Lewis acid catalyst (e.g., AlCl₃) to introduce the methyl group at the 2-position, ortho to the methoxy group.

Oxidation of the resulting 5-methoxy-1,2,3-trimethylbenzene with a strong oxidizing agent to form this compound.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction time, and reducing the formation of byproducts. For the synthesis of this compound, several parameters can be adjusted.

For the oxidation pathway , key variables include:

Oxidizing Agent : The choice and concentration of the oxidizing agent (e.g., KMnO₄, Na₂Cr₂O₇, or catalytic air) directly impact the reaction rate and selectivity.

Catalyst System : In catalytic air oxidation, the composition of the metal catalyst (e.g., Co/Mn ratio) and the presence of promoters like bromine are critical. researchgate.net

Temperature and Pressure : These parameters control the reaction kinetics and the solubility of gases (like air) in the reaction medium.

Solvent : Acetic acid is a common solvent for xylene oxidation as it is relatively stable under the reaction conditions and can dissolve the reactants. dissertationtopic.net

The following table illustrates a hypothetical optimization study for the oxidation of 5-methoxy-1,2,3-trimethylbenzene.

| Entry | Oxidant | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | KMnO₄ | None | 80 | 12 | 65 |

| 2 | KMnO₄ | None | 100 | 8 | 72 |

| 3 | Air | Co(OAc)₂/Mn(OAc)₂ | 150 | 6 | 85 |

| 4 | Air | Co(OAc)₂/Mn(OAc)₂/HBr | 150 | 4 | 92 |

For the alkylation pathway , optimization would focus on:

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry aims to make chemical manufacturing more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency. researchgate.netkci.go.kr

For the synthesis of this compound, several green chemistry strategies can be implemented:

Atom Economy : The oxidation route generally has a better atom economy than multi-step routes involving protection and deprotection. Catalytic air oxidation is particularly efficient as the terminal oxidant is oxygen from the air, with water as the only byproduct.

Use of Safer Chemicals :

Solvents : Replacing traditional volatile organic solvents (VOCs) with greener alternatives like water, supercritical CO₂, or bio-based solvents can significantly reduce environmental impact. researchgate.net

Reagents : In the alkylation route, highly toxic dimethyl sulfate could be replaced with a less hazardous alternative like dimethyl carbonate, which is considered a green reagent.

Catalysis : Using catalytic reagents is superior to stoichiometric ones. youtube.com The catalytic oxidation of xylenes (B1142099) is a prime example, as it avoids the large amounts of heavy metal waste generated by stoichiometric oxidants like KMnO₄ or CrO₃. researchgate.net

Energy Efficiency : Employing alternative energy sources such as microwave irradiation can often reduce reaction times and energy consumption compared to conventional heating. youtube.com

Waste Prevention : Designing syntheses to minimize byproducts is a core principle. Optimizing selectivity in the oxidation step to avoid over-oxidation or the formation of partially oxidized intermediates is crucial.

The table below summarizes the application of green chemistry principles to the discussed synthetic routes.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Waste Prevention | Optimize oxidation to prevent side products like toluic acid derivatives. |

| Atom Economy | Favor catalytic air oxidation over stoichiometric oxidation. |

| Less Hazardous Synthesis | Replace CrO₃/KMnO₄ with catalytic systems; replace dimethyl sulfate with dimethyl carbonate. |

| Safer Solvents | Explore water or supercritical fluids as reaction media instead of acetic acid or DMF. |

| Energy Efficiency | Investigate microwave-assisted synthesis to reduce reaction times and energy input. |

| Catalysis | Utilize recyclable heterogeneous catalysts or efficient homogeneous catalysts for oxidation. researchgate.net |

By integrating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Chemical Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the molecular characterization of 5-Methoxy-2-methyl-isophthalic acid, with each technique offering unique insights into its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of its distinct chemical environments.

In a typical ¹H NMR spectrum, the molecule is expected to exhibit signals corresponding to the carboxylic acid protons, the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The acidic protons of the two carboxyl groups are typically observed as a broad singlet at a high chemical shift (δ > 10 ppm). The two protons on the aromatic ring are not chemically equivalent and would likely appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm). The three protons of the methoxy group would present as a sharp singlet, as would the three protons of the methyl group, but at different characteristic chemical shifts.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the quaternary carbons of the aromatic ring and the carbonyl carbons of the carboxylic acids, which appear at low field (typically δ > 165 ppm). capotchem.cn

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard functional group ranges and analysis of similar compounds. The actual experimental values may vary depending on the solvent and instrument conditions.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet, 2H) | ~165-170 |

| Aromatic C-H | ~7.5-8.0 (2 distinct signals, 1H each) | ~115-135 |

| Methoxy (-OCH₃) | ~3.9 (singlet, 3H) | ~56 |

| Methyl (-CH₃) | ~2.5 (singlet, 3H) | ~20 |

| Aromatic Quaternary C | N/A | ~130-160 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within the this compound molecule by probing their characteristic vibrational modes.

The IR spectrum is dominated by features characteristic of the carboxylic acid and methoxy groups. A very broad absorption band is expected in the high-frequency region (2500–3300 cm⁻¹) due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers. A strong, sharp absorption band representing the C=O (carbonyl) stretch of the carboxylic acid typically appears around 1700 cm⁻¹. Additional key peaks include C-O stretching vibrations for the acid and ether linkages, and C-H stretching from the aromatic and methyl groups. bldpharm.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680-1720 | Strong |

| Aromatic Ring | C=C stretch | 1580-1620 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, thereby confirming its molecular weight and offering clues about its structure. For this compound, the molecular weight is 210.19 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 210.

The fragmentation pattern would likely involve the sequential loss of neutral fragments characteristic of the structure. Common fragmentation pathways for benzoic acid derivatives include the loss of water (H₂O, m/z 192), a hydroxyl radical (•OH, m/z 193), and the carboxyl group (•COOH, m/z 165). Further fragmentation could involve the loss of the methoxy group (•OCH₃) or formaldehyde (B43269) (CH₂O) from the methoxy substituent.

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not widely published, X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in its solid, crystalline form.

For a related compound, p-methoxybenzoic acid, X-ray analysis has revealed detailed structural information, which provides a strong model for what to expect for this compound. tcichemicals.com Such an analysis would determine the exact bond lengths, bond angles, and torsion angles of the molecule. It would confirm the planarity of the benzene (B151609) ring and reveal the orientation of the two carboxyl groups and the methoxy group relative to the ring. tcichemicals.com

A crucial feature that would be elucidated is the nature of intermolecular interactions. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, where the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule. tcichemicals.com X-ray crystallography would confirm the presence and geometry of this supramolecular arrangement, which dictates the crystal packing and physical properties of the compound.

Chromatographic Purity Assessment

The purity of this compound is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a mass spectrometer. These methods separate the target compound from any impurities, such as starting materials, byproducts from synthesis, or degradation products.

Commercial sources often specify a purity level, for instance, 96%, which is determined by these methods. sigmaaldrich.com In an HPLC analysis, the compound would produce a major peak at a specific retention time, and the area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity.

Reactivity Profile and Derivative Chemistry of 5 Methoxy 2 Methyl Isophthalic Acid

Reactions at Carboxylic Acid Functionalities

The two carboxylic acid groups on the isophthalic acid backbone are the primary sites of reactivity, readily undergoing a variety of classical transformations to form esters, amides, imides, and anhydrides.

Esterification Reactions

5-Methoxy-2-methyl-isophthalic acid can be converted to its corresponding esters through several established methods. The most common of these is the Fischer-Speier esterification, which involves reacting the diacid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This equilibrium-driven process typically utilizes an excess of the alcohol to drive the reaction towards the formation of the diester. masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acids to more reactive intermediates. For instance, reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding diacyl chloride, which readily reacts with alcohols to form the diester. Another approach involves the use of alkyl halides in the presence of a base.

The formation of mono-esters is also possible by carefully controlling the stoichiometry of the reagents. The steric hindrance provided by the methyl group at the 2-position may offer some regioselectivity in these reactions.

Table 1: Representative Esterification Reactions of this compound

| Alcohol | Reagent/Catalyst | Product |

| Methanol | H₂SO₄ (catalytic) | Dimethyl 5-methoxy-2-methylisophthalate |

| Ethanol | TsOH (catalytic) | Diethyl 5-methoxy-2-methylisophthalate |

| Benzyl alcohol | Dicyclohexylcarbodiimide (B1669883) (DCC) | Dibenzyl 5-methoxy-2-methylisophthalate |

Amidation and Imide Formation

The carboxylic acid groups of this compound can be readily converted to amides by reaction with amines. This transformation typically requires activation of the carboxylic acids, often through the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). These reagents facilitate the formation of an activated intermediate that is susceptible to nucleophilic attack by the amine.

Heating the diacid with a primary amine or ammonia (B1221849) can lead to the formation of a cyclic imide. This intramolecular condensation reaction results in a five-membered imide ring fused to the benzene (B151609) ring. The reaction proceeds through an initial amidation followed by cyclization with the elimination of water. The synthesis of N-substituted benzimidazole-derived carboxamides has been reported from similar methoxy-substituted benzoic acids, highlighting the utility of this class of compounds in forming amide bonds. mdpi.com

Anhydride (B1165640) Formation

Intramolecular dehydration of this compound can be induced by heating with a dehydrating agent, such as acetic anhydride or trifluoroacetic anhydride, to yield the corresponding cyclic anhydride. This five-membered ring anhydride is a reactive intermediate that can be used for further synthetic transformations. The use of aromatic carboxylic anhydrides as versatile reagents in organic synthesis is well-documented. tcichemicals.com Phthalic anhydrides, in general, are valuable precursors in the chemical industry. mdpi.comresearchgate.net

Transformations of the Methoxy (B1213986) Group

The methoxy group (–OCH₃) on the aromatic ring is generally stable but can undergo specific transformations. Cleavage of the methyl ether to the corresponding phenol (B47542) can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This demethylation reaction yields 5-hydroxy-2-methyl-isophthalic acid, a valuable intermediate for the synthesis of other derivatives. Processes for the preparation of related 5-hydroxyisophthalic acids have been developed. google.com

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy and methyl groups. However, the two carboxylic acid groups are strongly deactivating and meta-directing. The interplay of these activating and deactivating groups, along with steric hindrance from the methyl group, will dictate the regioselectivity of substitution reactions.

Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, would be expected to occur at the positions ortho and para to the activating methoxy and methyl groups, but meta to the deactivating carboxylic acid groups. The most likely position for substitution would be the C4 and C6 positions. The general principles of aromatic reactivity suggest that the orientation of substituents plays a crucial role in determining the outcome of such reactions. msu.edumsu.edu The reaction of methoxy species with benzene has been studied over zeolites, providing insight into the methylation of aromatic rings. researchgate.netrsc.org

Synthesis of Functionally Diverse Derivatives and Analogues

The reactivity of this compound allows for the synthesis of a wide array of derivatives and analogues. For example, the carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding (5-methoxy-2-methyl-1,3-phenylene)dimethanol. Subsequent oxidation of these benzylic alcohols can provide the corresponding dialdehyde.

The combination of reactions at the carboxylic acid functionalities, transformations of the methoxy group, and substitutions on the aromatic ring enables the generation of a library of functionally diverse molecules with potential applications in materials science and medicinal chemistry. For instance, isophthalic acid derivatives are known to form coordination polymers with various metal ions. rsc.orgnih.gov

Coordination Chemistry and Metal Organic Framework Mof Design

5-Methoxyisophthalic Acid as a Polycarboxylate Ligand

5-methoxyisophthalic acid (H₂mia) is an aromatic dicarboxylic acid that, upon deprotonation, acts as a bis-monodentate, chelating, or bridging ligand, connecting metal centers to form extended networks. Its versatility is a key attribute; investigations have revealed that the deprotonated 5-methoxyisophthalate (mia²⁻) anion can adopt numerous coordination modes. nih.gov This flexibility allows it to bridge two or more metal centers in various fashions, which is a critical factor in generating unique and complex network structures, including porous frameworks. nih.gov The presence of the methoxy (B1213986) group adds a functional element that can influence the electronic properties and intermolecular interactions within the final structure. The stability of the dicarboxylic acid under common synthetic conditions, such as hydrothermal treatment, further enhances its utility as a reliable building block in coordination chemistry. nih.gov

Design Principles for Metal-Organic Architectures

The construction of specific metal-organic architectures is not random but is guided by several key design principles. The final structure of a coordination polymer is highly dependent on the interplay between the organic linker, the metal ion, and the reaction conditions.

Key factors influencing the final architecture include:

The Nature of the Metal Ion: Different metal ions possess distinct coordination preferences (e.g., coordination number and geometry). This was clearly demonstrated in studies where using different metal chlorides (CuCl₂ vs. MnCl₂) under identical reaction conditions with H₂mia resulted in structurally distinct compounds. nih.gov

Solvent System: The choice of solvent can influence the solubility of reactants and template the formation of specific crystalline phases. Solvothermal reactions using different aqueous alcohol mixtures have been shown to yield different coordination polymers from the same set of initial reagents. rsc.orgnih.gov

By carefully selecting these components, chemists can strategically target architectures with desired dimensionality and properties.

Synthetic Strategies for Coordination Polymers and MOFs

The synthesis of coordination polymers from linkers like 5-methoxyisophthalic acid typically involves methods that facilitate the slow crystallization required to obtain high-quality single crystals for structural analysis.

Hydrothermal and solvothermal synthesis are the most common and effective methods for producing coordination polymers and MOFs. researchgate.net These techniques involve heating a mixture of the metal salt, the organic linker (like H₂mia), and often a base or other additives in a sealed vessel, typically a Teflon-lined steel autoclave. nih.govrsc.org The solvent is usually water (hydrothermal) or an organic solvent or mixture (solvothermal). researchgate.net For instance, several coordination polymers based on H₂mia and various transition metals were successfully synthesized via hydrothermal reactions conducted at 160 °C for three days. nih.gov This method uses elevated temperature and pressure to increase the reactivity of the components and promote the growth of crystalline products that might not form at room temperature. researchgate.netresearchgate.net

While effective, solvothermal methods can be energy-intensive. berkeley.edu Consequently, there is growing interest in developing more sustainable, room-temperature synthesis routes for MOFs. berkeley.eduresearchgate.net These approaches often involve the careful selection of highly reactive precursors or the use of bases to facilitate the deprotonation of the organic linker at ambient temperature. researchgate.net For example, some well-known MOFs have been successfully prepared by simply mixing solutions of the metal salt and the linker in a suitable solvent like N,N-dimethylformamide (DMF) at room temperature, leading to rapid precipitation of the crystalline product. berkeley.eduresearchgate.net Although specific examples for H₂mia using this method are not widely reported, the principles are broadly applicable to carboxylate-based linkers and represent a key direction for future, greener syntheses. rsc.org

Structural Characterization of Coordination Compounds

The precise arrangement of atoms in a coordination polymer is determined primarily through single-crystal X-ray diffraction. This analysis reveals the connectivity of the building blocks, the dimensionality of the network, and its underlying topology.

The use of 5-methoxyisophthalic acid has led to a remarkable variety of structures with dimensionalities ranging from simple discrete units to complex three-dimensional frameworks. nih.govresearchgate.net The structural diversity arises from the flexible coordination of the H₂mia ligand combined with the influence of the metal ion and auxiliary ligands. nih.gov

0D Structures: A discrete, zero-dimensional (0D) binuclear copper complex was formed when H₂mia was reacted with copper(II) chloride in the presence of 1,10-phenanthroline (B135089). nih.gov

1D Structures: One-dimensional (1D) chain-like polymers are a common outcome. Different 1D chains have been assembled using manganese, cobalt, and cadmium with H₂mia and various auxiliary ligands like phenanthroline, 2,2'-bipyridine, or pyridine. nih.gov Another 1D coordination polymer was formed with manganese, where the HMeOip⁻ monoanion links Mn(II) centers into chains. rsc.orgnih.gov

2D Structures: A two-dimensional (2D) network was synthesized using cobalt(II), H₂mia, and the bridging ligand 4,4'-bipyridine (B149096). nih.gov In this structure, cobalt centers, H₂mia linkers, and 4,4'-bipyridine linkers connect to form layers with a novel 3-nodal topology. nih.gov

3D Structures: A three-dimensional (3D) coordination polymer with a rutile topology was formed from Mn(II) and H₂mia in the absence of an auxiliary N-donor ligand. rsc.orgnih.gov

The following table summarizes the structural findings for several coordination polymers synthesized using 5-methoxyisophthalic acid.

| Compound Formula | Metal Ion | Auxiliary Ligand | Dimensionality | Topology/Structural Feature | Reference |

| [Cu₂(μ₂-mia)₂(phen)₂(H₂O)₂]·2H₂O | Cu(II) | 1,10-phenanthroline | 0D | Binuclear Complex | nih.gov |

| [Mn(μ₃-mia)(phen)]ₙ | Mn(II) | 1,10-phenanthroline | 1D | Chain | nih.gov |

| [Co(μ₂-mia)(2,2'-bipy)(H₂O)]ₙ·nH₂O | Co(II) | 2,2'-bipyridine | 1D | Chain | nih.gov |

| [Co(μ₃-mia)(μ₂-4,4'-bipy)]ₙ·nH₂O | Co(II) | 4,4'-bipyridine | 2D | 3-nodal (4²·6.8⁶·12)(4²·6)(8) net | nih.gov |

| [Co(μ₃-mia)(py)₂]ₙ | Co(II) | Pyridine | 1D | Chain | nih.gov |

| [Cd(μ₂-mia)(py)(H₂O)₂]ₙ·nH₂O | Cd(II) | Pyridine | 1D | Chain | nih.gov |

| Mn(HMeOip)₂ | Mn(II) | None | 3D | Rutile (rtl) topology | rsc.orgnih.gov |

Based on a comprehensive search of available scientific literature, there is no specific research data regarding the coordination chemistry, Metal-Organic Framework (MOF) design, or post-synthetic modification of frameworks based on the chemical compound 5-Methoxy-2-methyl-isophthalic acid .

The search did yield information on a similar, but structurally distinct, compound: 5-methoxyisophthalic acid. However, the presence of a methyl group at the 2-position in your specified compound, this compound, would introduce significant steric and electronic effects. These differences would fundamentally alter its coordination behavior with metal centers and the resulting framework architectures.

Therefore, to adhere to the principles of scientific accuracy and the strict constraints of your request to focus solely on this compound, it is not possible to generate the requested article. Extrapolating findings from 5-methoxyisophthalic acid would be speculative and would not provide the factual, evidence-based content required.

No published studies matching the specific requirements of the outline for this compound could be located.

Supramolecular Chemistry and Crystal Engineering Applications

Self-Assembly Mechanisms in Solution and Solid State

The self-assembly of 5-Methoxy-2-methyl-isophthalic acid is a process driven by the spontaneous organization of its molecules into stable, non-covalently bonded structures. In the solid state, this typically leads to the formation of crystalline materials with well-defined, long-range order. The primary mechanism governing this assembly is the formation of strong and directional hydrogen bonds between the carboxylic acid groups. These interactions are highly predictable and are a cornerstone of crystal engineering, allowing for the rational design of crystal structures.

In solution, the self-assembly process can be more dynamic, with molecules forming various aggregates depending on factors such as solvent polarity, concentration, and temperature. The presence of both hydrogen bond donors and acceptors allows for the formation of dimeric and polymeric structures in solution, which can serve as precursors to the final crystalline form.

Non-Covalent Interactions in Supramolecular Aggregates

The stability and structure of the supramolecular aggregates formed by this compound are dictated by a combination of non-covalent interactions. These weak forces, when acting in concert, can lead to the formation of highly organized and stable architectures.

Hydrogen bonds are the most significant non-covalent interactions in the self-assembly of this compound. The two carboxylic acid groups are the primary sites for these interactions.

The most common intermolecular hydrogen bonding motif observed for carboxylic acids is the formation of a cyclic dimer. In this arrangement, two molecules of this compound are held together by two strong hydrogen bonds between their carboxylic acid groups, forming a robust eight-membered ring. This dimeric unit often serves as the fundamental building block for the extended supramolecular structure. These dimers can then be further linked into chains or sheets through other weaker interactions.

While less common for this specific molecule, intramolecular hydrogen bonding can occur if the geometry of the molecule allows for a hydrogen bond to form between a carboxylic acid proton and the oxygen of the methoxy (B1213986) group on the same molecule. However, the more prevalent interactions are intermolecular, driving the assembly of multiple molecules.

The benzene (B151609) ring of this compound provides a platform for aromatic stacking, or π-π interactions. These interactions occur between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can vary, from a face-to-face to a slipped-parallel or T-shaped arrangement. The presence of the methoxy and methyl substituents can influence the electronic nature of the aromatic ring and thus modulate the strength and geometry of these π-π interactions, further directing the crystal packing.

Hydrogen Bonding Patterns

Co-Crystallization and Polymorphism Studies

The exploration of co-crystallization and polymorphism provides deep insights into the intermolecular interactions and packing arrangements of crystalline materials, which are fundamental to crystal engineering. For this compound, detailed studies on its polymorphic behavior and co-crystallization are not extensively documented in publicly available research. However, the closely related compound, 5-methoxy-isophthalic acid, has been the subject of such investigations, offering valuable perspectives on how the functional groups might direct crystal formation.

Co-crystallization involves the incorporation of two or more different molecular species into a single crystal lattice. This technique is a powerful tool for modifying the physicochemical properties of a solid, such as solubility, stability, and melting point. While specific co-crystals of this compound are not described in the reviewed literature, studies on analogous isophthalic acid derivatives suggest that the carboxyl groups are primary sites for hydrogen bonding, readily forming synthons with complementary functional groups like pyridines or other hydrogen bond donors and acceptors. For instance, the co-crystallization of 5-amino-isophthalic acid with 1,2-bis(pyridin-4-yl)ethene results in hydrogen-bonded sheets. nih.gov This indicates that the carboxylic acid moieties of this compound would be expected to form robust hydrogen bonds with suitable co-former molecules.

Rational Design of Supramolecular Architectures

The rational design of supramolecular architectures, such as metal-organic frameworks (MOFs) and coordination polymers, relies on the predictable assembly of molecular building blocks. The functional groups and their geometric disposition on a ligand are crucial for directing the formation of desired network topologies. While there is a lack of specific research on the use of this compound in this context, the nearly identical 5-methoxy-isophthalic acid (H₂mia) has been effectively employed as a versatile linker in the synthesis of a variety of coordination polymers. nih.gov

The presence of two carboxylate groups in a 1,3-substitution pattern on the benzene ring, combined with the electronic influence of the methoxy group, makes 5-methoxy-isophthalic acid an interesting candidate for constructing diverse metal-organic architectures. The coordination chemistry of this ligand has been explored with various transition metals, leading to structures with different dimensionalities and properties.

For example, hydrothermal reactions of 5-methoxy-isophthalic acid with different metal(II) chlorides (Cu, Mn, Co, Cd) and various auxiliary ligands (such as 1,10-phenanthroline (B135089), 2,2'-bipyridine, and pyridine) have yielded a range of coordination polymers. nih.gov The resulting structures demonstrate the versatility of the 5-methoxy-isophthalate ligand, which can adopt different coordination modes. nih.gov The specific metal ion and the nature of the auxiliary ligand have been shown to play a significant role in determining the final architecture. nih.gov

Solvothermal reactions involving 5-methoxy-isophthalic acid and zinc acetate (B1210297) in different aqueous alcohol solutions have produced four distinct coordination polymers, showcasing how the solvent system can influence the final structure. rsc.orgconsensus.app These structures range from one-dimensional "ribbons of rings" to complex three-dimensional frameworks. rsc.orgconsensus.app

The following table summarizes some of the reported coordination polymers synthesized using 5-methoxy-isophthalic acid, highlighting the diversity of the resulting architectures.

| Compound Name | Metal Ion | Auxiliary Ligand | Structural Dimensionality | Reference |

| [Cu₂(μ₂-mia)₂(phen)₂(H₂O)₂]·2H₂O | Cu(II) | 1,10-phenanthroline | 0D (dinuclear) | nih.gov |

| [Mn(μ₃-mia)(phen)]n | Mn(II) | 1,10-phenanthroline | 2D | nih.gov |

| [Co(μ₂-mia)(2,2'-bipy)(H₂O)]n·nH₂O | Co(II) | 2,2'-bipyridine | 1D | nih.gov |

| [Co(μ₃-mia)(μ₂-4,4'-bipy)]n·nH₂O | Co(II) | 4,4'-bipyridine (B149096) | 2D | nih.gov |

| [Co(μ₃-mia)(py)₂]n | Co(II) | pyridine | 2D | nih.gov |

| [Cd(μ₂-mia)(py)(H₂O)₂]n·nH₂O | Cd(II) | pyridine | 1D | nih.gov |

| Zn₂(HMeOip)(MeOip)(OAc) | Zn(II) | - | 1D | rsc.org |

| Zn₆(MeOip)₄.₅(HMeOip)(OH)₂(H₂O)₂·5.5H₂O | Zn(II) | - | 3D | rsc.org |

| Zn(MeOip)(H₂O)₂·H₂O | Zn(II) | - | 1D | rsc.org |

| Zn₅(MeOip)₄(OH)₂(H₂O)₄·H₂O | Zn(II) | - | 2D | rsc.org |

These examples underscore the potential of 5-substituted isophthalic acids in the rational design of functional supramolecular materials. The introduction of a methyl group at the 2-position in this compound would add steric hindrance near one of the carboxylic acid groups, which could be strategically exploited to control the coordination environment around the metal center and potentially lead to novel framework topologies with tailored properties.

Computational and Theoretical Investigations of 5 Methoxy 2 Methyl Isophthalic Acid and Its Complexes

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in determining the electronic properties and predicting the chemical reactivity of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electron distribution and orbital energies.

Key insights from these calculations include the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comajchem-a.com A smaller gap generally suggests higher reactivity, as less energy is required for electronic excitation. researchgate.netstackexchange.com For aromatic carboxylic acids, these calculations help identify which parts of the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. The MEP map identifies regions of negative potential, typically associated with lone pairs on electronegative atoms like oxygen, which are prone to electrophilic attack. Conversely, regions of positive potential, often around hydrogen atoms, indicate sites for nucleophilic attack. These computational maps are essential for understanding intermolecular interactions, such as hydrogen bonding.

The distribution of atomic charges, often calculated using methods like Mulliken population analysis, provides further detail on the electronic structure, quantifying the partial charges on each atom and highlighting the effects of electron-donating (methoxy, methyl) and electron-withdrawing (carboxylic acid) groups. irjweb.com

Table 1: Illustrative Electronic Properties of Related Aromatic Carboxylic Acids Calculated by DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzoic Acid | -7.12 | -1.54 | 5.58 |

| 4-Methoxybenzoic Acid | -6.85 | -1.41 | 5.44 |

| Phthalic Acid | -7.31 | -1.89 | 5.42 |

Note: These values are representative examples for similar molecules and are used here for illustrative purposes to show the type of data generated by quantum chemical calculations.

Density Functional Theory (DFT) Studies of Spectroscopic Properties

DFT calculations are a highly effective method for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between the computed molecular structure and its experimental spectra.

Vibrational Spectroscopy (FT-IR): Theoretical frequency calculations can predict the infrared (IR) spectrum of 5-Methoxy-2-methyl-isophthalic acid. By calculating the vibrational modes of the optimized molecular geometry, researchers can assign the experimentally observed absorption bands to specific molecular motions, such as the characteristic C=O stretching of the carboxylic acid groups, the O-H stretching, and the various vibrations of the aromatic ring. researchgate.netspectroscopyonline.com Comparing the calculated spectrum with the experimental one helps to confirm the molecular structure and understand how substituents influence the vibrational frequencies. uantwerpen.bescielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. semanticscholar.orgmdpi.com Calculations are performed on the optimized geometry of the molecule, and the resulting theoretical chemical shifts can be correlated with experimental data. spectroscopyonline.commdpi.com This correlation is invaluable for assigning specific peaks in the NMR spectrum to particular hydrogen and carbon atoms in the molecule, confirming the connectivity and chemical environment within the structure. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting its UV-Vis absorption spectrum. scielo.org.za These calculations provide the excitation energies and oscillator strengths for transitions from the ground state to various excited states, allowing for the interpretation of the absorption bands observed experimentally. semanticscholar.org

Table 2: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Benzoic Acid

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C (Carboxyl) | 171.5 | 170.8 |

| C (Aromatic, C-COOH) | 132.1 | 131.5 |

| C (Aromatic, C-OR) | 160.2 | 159.7 |

| C (Aromatic, ortho) | 115.8 | 114.9 |

| C (Aromatic, meta) | 130.5 | 130.1 |

| C (Methoxy) | 54.1 | 53.8 |

Note: This table presents representative data for a related compound to illustrate the strong correlation typically found between DFT-calculated and experimentally measured NMR shifts.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations are particularly useful for studying the conformational flexibility and intermolecular interactions of this compound in a condensed phase (e.g., in solution or in a crystal). researchgate.netunipa.it

Conformational Analysis: The carboxylic acid and methoxy (B1213986) groups of this compound can rotate around their single bonds, leading to various possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding which shapes the molecule is likely to adopt and how this might affect its ability to pack in a crystal or bind to a metal center.

Intermolecular Interactions: MD simulations explicitly model the interactions between multiple molecules. For this compound, this allows for the detailed study of hydrogen bonding, which is a dominant intermolecular force for carboxylic acids. mdpi.com Simulations can reveal the preferred hydrogen-bonding patterns, such as the formation of cyclic dimers between the carboxylic acid groups, and quantify the strength and lifetime of these bonds. scribd.comresearchgate.net Studies on benzoic acid have shown that confinement and local environment significantly impact these interactions. unimi.itresearchgate.net This information is critical for understanding properties like solubility, melting point, and crystal packing.

Theoretical Prediction of Coordination Geometries and Binding Affinities

This compound, with its two carboxylate groups, is an excellent ligand for constructing coordination polymers and metal-organic frameworks (MOFs). Theoretical methods, particularly DFT, are instrumental in predicting how this ligand will bind to metal ions. researchgate.net

Coordination Geometries: The carboxylate groups can coordinate to metal centers in several ways, including monodentate (one oxygen binds), bidentate chelate (both oxygens bind to the same metal), and bridging (oxygens bind to different metal centers). wikipedia.org DFT calculations can determine the most energetically favorable coordination mode for a given metal ion. nih.govnih.gov The presence of the methoxy and methyl groups on the aromatic ring can introduce steric hindrance or electronic effects that influence the resulting geometry of the metal-ligand complex. Studies on the closely related 5-methoxy isophthalic acid have shown it can form diverse structures, from 1D chains to complex 3D frameworks, depending on the metal and reaction conditions. rsc.orgresearchgate.netwindows.net

Binding Affinities: Computational methods can also quantify the strength of the metal-ligand bond by calculating the binding energy. This value indicates the stability of the resulting complex. The primary nature of the coordination bond between metal ions and carboxylate ligands is typically electrostatic. mdpi.com By comparing the binding energies of different potential structures, researchers can predict the most likely product of a coordination reaction.

Table 3: Common Coordination Modes of Carboxylate Ligands and Typical M-O Bond Distances Predicted by DFT

| Coordination Mode | Description | Typical M-O Bond Distance (Å) for Zn(II) |

|---|---|---|

| Monodentate | One oxygen atom of the carboxylate binds to the metal center. | 1.95 - 2.10 |

| Bidentate Chelate | Both oxygen atoms of the same carboxylate bind to a single metal center. | 2.15 - 2.30 |

| Bidentate Bridge | Each oxygen atom of the carboxylate binds to a different metal center, bridging them. | 1.90 - 2.05 |

Computational Exploration of Host-Guest Interactions within Derived Frameworks

When this compound is used as a linker to build porous materials like MOFs, computational modeling becomes essential for understanding how these frameworks interact with small molecules (guests). aip.org This is critical for applications such as gas storage, separation, and drug delivery. bham.ac.ukrsc.org

Locating Adsorption Sites: Computational techniques, including molecular docking and energy calculations, can reliably locate the most favorable adsorption sites for guest molecules within the pores of a MOF. nih.govchemrxiv.org These studies can predict whether a guest molecule will preferentially bind to the metal nodes, the aromatic part of the linker, or the functional groups (methoxy and methyl).

Simulating Adsorption Behavior: Grand Canonical Monte Carlo (GCMC) simulations are a powerful tool for predicting adsorption isotherms, which show how much of a guest a material will adsorb at a given pressure and temperature. rsc.org These simulations help screen potential MOF structures for specific applications, such as separating CO₂ from other gases. Advanced methods like osmotic molecular dynamics can also capture the flexibility of the framework during guest adsorption. nih.gov

Table 4: Illustrative Host-Guest Interaction Energies (kJ/mol) for Guest Molecules in a Hypothetical MOF

| Guest Molecule | Interaction with Metal Node | Interaction with Aromatic Ring | Total Interaction Energy |

|---|---|---|---|

| CO₂ | -12.5 | -8.2 | -20.7 |

| CH₄ | -7.1 | -9.5 | -16.6 |

| H₂O | -25.8 | -6.1 | -31.9 |

Note: These values are hypothetical and serve to illustrate how computational methods can dissect and quantify the interactions responsible for guest binding within a porous framework.

Potential Applications in Advanced Materials Science

Catalytic Properties of Derived Materials

Coordination polymers derived from isophthalate-based ligands have demonstrated significant catalytic activity. The metal centers can act as Lewis acid sites, while the organic linker can influence the substrate accessibility and the electronic environment of the catalytic center.

Materials derived from the related 5-methoxy-isophthalic acid have shown notable performance as heterogeneous catalysts, which are advantageous for their ease of separation and recyclability. A study on six metal(II) coordination compounds synthesized with 5-methoxy-isophthalic acid and various auxiliary ligands (such as 1,10-phenanthroline (B135089) and pyridine) investigated their catalytic behavior in the cyanosilylation of aldehydes. nih.gov

Table 1: Catalytic Performance in Cyanosilylation Reaction

| Catalyst (Derived from 5-methoxy-isophthalic acid) | Metal Ion | Auxiliary Ligand | Max. Yield (%) |

|---|---|---|---|

| [Cu₂(μ₂-mia)₂(phen)₂(H₂O)₂]·2H₂O | Cu(II) | 1,10-phenanthroline | 99 |

| [Mn(μ₃-mia)(phen)]n | Mn(II) | 1,10-phenanthroline | 99 |

| [Co(μ₂-mia)(2,2'-bipy)(H₂O)]n·nH₂O | Co(II) | 2,2'-bipyridine | 99 |

| [Co(μ₃-mia)(μ₂-4,4'-bipy)]n·nH₂O | Co(II) | 4,4'-bipyridine (B149096) | 99 |

| [Co(μ₃-mia)(py)₂]n | Co(II) | pyridine | 99 |

Source: Data compiled from research on 5-methoxy-isophthalic acid derivatives. nih.gov

While direct studies on the photocatalytic activity of MOFs from 5-Methoxy-2-methyl-isophthalic acid are not available, research on similar structures suggests high potential. For instance, MOFs built with transition metals like Cu(II), Zn(II), Co(II), and Fe(II) and conjugated organic linkers can act as effective photocatalysts under UV or visible light. ipn.mx The methoxy (B1213986) group on the isophthalic acid linker could enhance light absorption and modulate the electronic properties, potentially improving photocatalytic performance. nih.gov

Gas Adsorption and Separation in MOFs Derived from the Compound

Metal-Organic Frameworks are renowned for their high porosity and tunable pore environments, making them exceptional candidates for gas storage and separation. researchgate.net The ability to tailor the pore size and surface chemistry by selecting specific metal nodes and organic linkers allows for the design of MOFs with high selectivity for certain gases. researchgate.net

Coordination polymers based on 5-substituted isophthalate (B1238265) ligands have been noted for their gas storage properties. nih.govnih.gov The functionalization of ligands, such as with a methoxy group, can significantly impact gas adsorption properties. nih.gov Studies on MOFs with methoxy-functionalized diisophthalate ligands have shown promising potential for the adsorptive separation of industrially important gases like acetylene (B1199291) and carbon dioxide. nih.gov The introduction of functional groups can enhance the affinity of the framework for specific gas molecules through electrostatic interactions or hydrogen bonding, leading to higher uptake capacities.

The selective capture of one gas from a mixture is a critical industrial process, particularly for applications like natural gas purification (e.g., CO₂/CH₄ separation) and acetylene purification. nih.govrsc.org Research has shown that functionalizing MOF ligands with methoxy groups can enhance both the selectivity and uptake capacity for certain gases. nih.gov

For example, a study comparing MOF isomers with and without methoxy group functionalization found that the modification could improve the adsorption selectivities for both acetylene/methane and carbon dioxide/methane mixtures. nih.gov This enhancement is attributed to the favorable interactions between the gas molecules and the methoxy-functionalized pore walls. Another study on a copper-based MOF derived from a complex isophthalic acid derivative demonstrated commendable selectivity for CO₂ over CH₄. rsc.org

Luminescent Properties of Coordination Polymers

Coordination polymers, especially those incorporating lanthanide ions, are well-known for their unique luminescent properties, which are useful in sensing, lighting, and anti-counterfeiting technologies. rsc.orgnih.gov The organic linker plays a crucial role in the "antenna effect," where it absorbs light energy and efficiently transfers it to the metal center, which then emits light at a characteristic wavelength. nih.gov

Studies on zinc(II) coordination polymers synthesized with 5-methoxy-isophthalate and various nitrogen-donor ancillary ligands have revealed interesting photoluminescent properties. rsc.orgresearchgate.net The resulting complexes exhibit luminescence that is influenced by both the 5-methoxy-isophthalate linker and the ancillary ligands, which affect the final structure and dimensionality of the polymer. rsc.org Similarly, coordination polymers made with 2,5-dimethoxyterephthalate, another methoxy-functionalized linker, show bright luminescence that can be tuned by the choice of the metal ion (e.g., Mn(II), Zn(II), Mg(II)). mdpi.com The incorporation of lanthanide ions like Europium (Eu³⁺) or Terbium (Tb³⁺) into frameworks built with such linkers is a common strategy to achieve strong and sharp emission bands in the visible spectrum. nih.govmdpi.com

Magnetic Properties of Metal Complexes

The field of molecular magnetism often utilizes organic ligands to construct metal-organic frameworks (MOFs) and coordination polymers where the ligand mediates magnetic exchange interactions between metal centers. 5-substituted isophthalic acids are a class of ligands that have been explored for creating such materials, and their derivatives have been shown to form coordination polymers with interesting magnetic properties. nih.gov While specific quantitative magnetic data for complexes of this compound is not extensively detailed in the literature, the behavior of closely related compounds provides significant insight.

Coordination polymers based on ligands like 5-methoxyisophthalic acid, a structural relative of this compound, have been synthesized with various transition metals. nih.govrsc.orgnih.govrsc.org For instance, a manganese complex with 5-methoxyisophthalic acid, with the formula Mn(HMeOip)₂, has been synthesized and characterized. nih.gov The magnetic properties of such complexes are highly dependent on the nature of the metal ion and the specific coordination environment, including the distances and angles between the metal centers, which are dictated by the geometry of the isophthalate ligand.

In heterometallic systems, the arrangement of different metal ions within a framework built by dicarboxylate linkers can lead to complex magnetic phenomena. Studies on Gd(III)-V(IV) complexes with cyclobutane-1,1-dicarboxylate (B1232482) anions, for example, have shown that the magnetic interactions (ferromagnetic or antiferromagnetic) are highly sensitive to the structural details. mdpi.com The experimental magnetic susceptibility (χₘT) values for these complexes were compared to theoretical values for non-interacting ions to determine the nature of the magnetic coupling. mdpi.com For a complex containing one Gd(III) and two V(IV) ions, the theoretical spin-only value is 8.74 cm³ K mol⁻¹, and deviations from this value upon cooling indicate the presence of magnetic exchange. mdpi.com It is plausible that this compound could be used to construct similar heterometallic frameworks where its specific stereochemistry would influence the resulting magnetic properties.

This table presents data for structurally related compounds to infer the potential magnetic characteristics of this compound complexes.

Utilization as a Building Block in Polymer Science and Functional Materials

This compound serves as a valuable bifunctional monomer and building block for the synthesis of advanced polymers and functional materials. Its two carboxylic acid groups allow it to be incorporated into polyesters, polyamides, and, notably, coordination polymers and metal-organic frameworks (MOFs). a2bchem.com

In polymer science, substituted isophthalic acids are used to modify the properties of common polymers. For example, isophthalic acid itself is a well-known comonomer used in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) to reduce crystallinity and melting temperature. acs.org Research on lignin-derived methoxyterephthalates, which are isomers of methoxyisophthalates, demonstrates that their incorporation into PET as a comonomer can tune the polymer's properties, leading to amorphous polyesters at higher concentrations. acs.org This suggests that this compound could similarly be used to create copolyesters with tailored thermal and mechanical properties.

The primary application of this compound as a building block is in the area of functional coordination materials. The strategic placement of the methoxy and methyl groups on the phenyl ring, in addition to the carboxylate groups at the 1- and 3-positions, allows for the directed assembly of complex architectures. nih.gov By reacting 5-methoxyisophthalic acid (a close analog) with various metal salts, often under solvothermal conditions, researchers have produced a wide array of coordination polymers with diverse topologies, ranging from 1D chains to 2D networks and complex 3D frameworks. nih.govrsc.org

These materials are considered "functional" due to their potential applications, which are a direct result of their structure. nih.gov For instance, the porosity and high surface area of MOFs constructed from isophthalate-based ligands make them candidates for gas storage and delivery systems. nih.gov Furthermore, the metal nodes within these frameworks can act as catalytic centers. Metal-organic architectures assembled from 5-methoxyisophthalate have been shown to exhibit catalytic activity in organic reactions, such as the cyanosilylation of aldehydes. nih.gov The versatility of this compound as a linker lies in its ability to generate this structural and, consequently, functional diversity. nih.gov

Table 2: Applications in Polymer and Materials Science

| Material Type | Building Block | Resulting Properties/Applications | Research Finding | Reference |

|---|---|---|---|---|

| Copolymers | Methoxyterephthalates (Isomers) | Tunable thermal properties, reduced crystallinity in PET. | Incorporation beyond 25% can produce amorphous polyesters. | acs.org |

| Coordination Polymers | 5-Methoxyisophthalic Acid | Diverse structural topologies (1D, 2D, 3D). | The choice of metal ion and auxiliary ligands dictates the final structure. | nih.gov |

| Functional Copolymers | 2-[(diethylamino)methyl]-4-formyl-6-methoxyphenyl acrylate | Post-polymerization modification for specific applications like immobilization of biomolecules. | Copolymers were successfully synthesized via free radical polymerization and functionalized. | scirp.org |

Exploration of Molecular Interactions in Biological Contexts in Vitro Studies

Design and Synthesis of Derivatives for Biological Target Interaction Studies

The creation of molecular derivatives is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). Starting from a core scaffold like isophthalic acid, chemists can synthesize a library of related compounds to probe interactions with a biological target.

Furthermore, studies have focused on creating derivatives of similar isophthalic acids to target specific protein domains. In one such study, derivatives of dialkyl 5-(hydroxymethyl)isophthalate were synthesized to act as ligands for the C1 domain of Protein Kinase C (PKC), a key enzyme in cellular signaling pathways. nih.govhelsinki.fi These synthetic efforts highlight how modifications to the isophthalic acid core can be strategically designed to achieve specific biological interactions. nih.gov

Enzyme Inhibition Studies (In Vitro) with Related Compounds as Precedents

The isophthalic acid motif has been identified as a competitive inhibitor for several enzymes. A key precedent involves studies on bovine liver glutamate (B1630785) dehydrogenase, where various 5-substituted isophthalic acids were investigated. nih.gov It was found that 5-methoxyisophthalic acid, a close structural relative of 5-Methoxy-2-methyl-isophthalic acid, acts as a competitive inhibitor with respect to the enzyme's natural substrate, L-glutamate. nih.gov This inhibition suggests that the isophthalic acid core can occupy the active site of the enzyme, with the substituent at the 5-position interacting with an ionizable group at the active site. nih.gov

In another area, derivatives of isophthalic acid have been designed and shown to displace the natural ligand from the C1 domain of Protein Kinase C (PKC) isoforms α and δ, with inhibitory constant (Kᵢ) values in the nanomolar range (200-900 nM). nih.govacs.org These findings underscore the potential of the isophthalic acid scaffold in designing enzyme inhibitors. While direct inhibitory data for this compound is not widely published, the activity of these closely related compounds provides a strong rationale for its investigation as a potential enzyme inhibitor.

| Compound | Target Enzyme | Inhibition Type | Inhibitory Constant (Ki) | Reference |

|---|---|---|---|---|

| 5-Methoxyisophthalic acid | Bovine Liver Glutamate Dehydrogenase | Competitive | Data not specified | nih.gov |

| Dialkyl 5-(hydroxymethyl)isophthalate derivatives | Protein Kinase C α and δ | Competitive | 200-900 nM | nih.govacs.org |

| Thiazolylhydrazine-piperazine derivatives | Monoamine Oxidase A (MAO-A) | Competitive, Reversible | 0.057 µM (most potent) | semanticscholar.org |

| Thioquinoline-benzohydrazide derivatives | α-glucosidase | Not specified | 14.0 - 373.85 µM | nih.gov |

Molecular Docking and Binding Site Analysis with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. informaticsjournals.co.in This method is invaluable for understanding how a ligand, such as an isophthalic acid derivative, might interact with a protein's binding site at a molecular level.

Docking studies on various isophthalic acid derivatives have revealed key interaction patterns. The two carboxyl groups are capable of forming strong hydrogen bonds with amino acid residues in a protein's active site, such as arginine, lysine, or asparagine. informaticsjournals.co.inresearchgate.net Hydrophobic interactions also play a crucial role, particularly when the isophthalic acid core is substituted with lipophilic groups. helsinki.firesearchgate.net

For example, in docking studies with the C1 domain of PKC, the isophthalic acid core provides a scaffold, while hydrophobic side chains are crucial for high-affinity binding within a hydrophobic cleft of the protein. helsinki.fi Similarly, in silico studies of isophthalic acid derivatives with proteins from the COVID-19 virus indicated that hydrogen bonding and hydrophobic interactions were the primary forces driving the binding. informaticsjournals.co.inresearchgate.net These computational models provide a rational basis for designing new derivatives with enhanced binding affinity and selectivity. informaticsjournals.co.in

Role as a Structural Motif for Scaffold-Based Chemical Biology

In chemical biology and medicinal chemistry, a scaffold is a core molecular structure to which various functional groups can be attached to create a library of new compounds. ox.ac.uk The isophthalic acid framework is an excellent example of such a scaffold. Its rigid nature ensures that the appended functional groups are held in a well-defined spatial orientation, which can be crucial for specific interactions with a biological target.

The utility of the isophthalic acid scaffold is demonstrated in the development of ligands for the PKC C1 domain, where it serves as a novel pharmacophore. nih.govacs.org By using the isophthalic acid core, researchers were able to create compounds that could modulate PKC activity in living cells. nih.gov This approach, known as scaffold-based drug design, allows for the efficient exploration of chemical space around a validated core structure. The commercial availability and straightforward chemistry of many isophthalic acid derivatives make them attractive starting points for such discovery campaigns. helsinki.fi The approachable nature of this scaffold paves the way for the development of focused molecules for a wide range of biological interactions. informaticsjournals.co.in

Conclusions and Future Research Perspectives

Summary of Current Understanding and Research Gaps

The scientific community's current understanding of 5-Methoxy-2-methyl-isophthalic acid is in its nascent stages. Publicly available information is largely confined to chemical supplier databases, which provide fundamental identifiers such as its CAS number (13979-73-2) and molecular formula (C10H10O5). It is typically described as an off-white solid with a purity of around 96%. sigmaaldrich.com

A significant research gap exists in the dedicated study of this specific compound. While extensive research has been conducted on its parent compounds, 5-methoxyisophthalic acid and 5-methylisophthalic acid, there is a dearth of literature focusing exclusively on this compound. The majority of available studies revolve around the use of 5-methoxyisophthalic acid as a versatile linker in the hydrothermal synthesis of metal-organic frameworks (MOFs) and coordination polymers with various metal ions like copper, manganese, cobalt, and cadmium. nih.gov These studies highlight the diverse coordination modes of the isophthalate (B1238265) ligand, which are crucial for creating unique network structures. nih.gov Similarly, research into 5-methylisophthalic acid has explored its role in forming coordination polymers and its potential applications in areas like gas storage. rsc.orgnih.gov

However, the combined influence of both the methoxy (B1213986) and methyl substituents on the isophthalic acid framework remains largely unexplored. This lack of specific data on this compound's synthesis, reactivity, and material properties constitutes a major knowledge gap that hinders its potential application in advanced material design.

Promising Avenues for Synthetic Innovation

While specific synthesis routes for this compound are not detailed in readily available literature, promising avenues for its preparation can be extrapolated from the synthesis of its analogs. A common method for preparing substituted isophthalic acids involves the modification of a pre-existing isophthalic acid derivative. For instance, 5-methoxyisophthalic acid can be synthesized from 5-hydroxyisophthalic acid. rsc.org A potential synthetic route for this compound could therefore involve the methylation of a suitable precursor, such as 5-methoxyisophthalic acid or 2-methyl-5-hydroxyisophthalic acid.

Another approach could be the oxidation of a corresponding dimethyl-substituted methoxy-xylene. For example, 5-methylisophthalic acid can be prepared by the oxidation of mesitylene (B46885). google.com A similar strategy could be envisioned for this compound, starting from a molecule like 2,4-dimethylanisole.

Further innovation in synthetic methodologies could focus on developing more efficient, selective, and environmentally benign routes. This could include exploring catalytic methods, such as transition-metal-catalyzed carboxylation reactions, or novel protecting group strategies to achieve the desired substitution pattern with high yield and purity.

Directions for Advanced Material Development

The unique structural features of this compound make it a highly promising candidate for the development of advanced materials, particularly in the field of coordination polymers and metal-organic frameworks (MOFs). The presence of both an electron-donating methoxy group and a sterically influential methyl group is expected to modulate the electronic properties and the coordination geometry of the resulting materials in novel ways.

The development of new MOFs using this ligand could lead to materials with tailored pore sizes and functionalities. These could have potential applications in gas storage and separation, catalysis, and sensing. researchgate.netmdpi.com For instance, the methoxy group could influence the luminescent properties of the resulting MOFs, making them suitable for use in chemical sensors. The methyl group, by introducing steric hindrance, could affect the framework's topology and stability.

Furthermore, this compound could serve as a monomer for the synthesis of novel high-performance polymers. Polyesters and polyamides derived from this compound may exhibit enhanced thermal stability, solubility, and mechanical properties compared to polymers derived from its parent compounds. The incorporation of both methoxy and methyl groups could disrupt polymer chain packing, leading to amorphous materials with unique characteristics. acs.org

Interdisciplinary Research Opportunities

The exploration of this compound opens up a plethora of interdisciplinary research opportunities.

Computational Chemistry and Materials Science: Density functional theory (DFT) calculations could be employed to predict the compound's electronic structure, reactivity, and the properties of its potential coordination complexes and polymers. This would provide valuable insights to guide experimental work.

Organic and Inorganic Synthesis: The development of novel and efficient synthetic routes for this compound and its derivatives will be a key area of research for organic chemists. Inorganic chemists can then utilize this ligand to synthesize a new generation of MOFs and coordination polymers with unique structures and properties.

Materials Characterization and Engineering: A collaborative effort between materials scientists and chemists will be crucial to characterize the physical and chemical properties of the newly synthesized materials. This includes studying their thermal stability, porosity, catalytic activity, and optical and magnetic properties.

Supramolecular Chemistry: The self-assembly of molecules containing this compound could lead to the formation of interesting supramolecular architectures with potential applications in nanotechnology and drug delivery.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 5-Methoxy-2-methyl-isophthalic acid in laboratory settings?

- Methodological Guidance :

- Handling : Use in a well-ventilated fume hood with local exhaust ventilation. Avoid dust generation and contact with skin/eyes by wearing nitrile gloves, safety goggles, and lab coats. Wash hands thoroughly after handling .

- Storage : Store in tightly sealed containers away from oxidizers, under cool (<25°C), dry, and dark conditions to prevent decomposition. Monitor containers for pressure buildup due to potential CO/CO₂ release .

- Rationale : Stability data indicates decomposition risks at elevated temperatures or prolonged storage, necessitating strict adherence to SDS guidelines .

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodological Guidance :

- Purity Analysis : Use HPLC with UV detection (λ ~254 nm) and a C18 column. Compare retention times against certified standards.

- Structural Confirmation : Employ H/C NMR (DMSO-d₆ solvent) to verify methoxy (-OCH₃), methyl (-CH₃), and carboxylic acid (-COOH) groups. IR spectroscopy can confirm carbonyl (C=O) stretches at ~1680–1700 cm⁻¹.

- Melting Point : Validate purity via melting point determination (literature value: ~270°C) .

- Rationale : These methods align with standard practices for aromatic carboxylic acid derivatives, ensuring reproducibility .

Q. What are the primary synthetic routes for this compound?

- Methodological Guidance :

- Route 1 : Methoxylation of 2-methyl-isophthalic acid using methanol and acid catalysis under reflux.

- Route 2 : Friedel-Crafts alkylation of 5-methoxy-isophthalic acid with methyl chloride, followed by hydrolysis.

- Purification : Recrystallize from methanol/water mixtures to remove unreacted starting materials .

- Rationale : Similar pathways are documented for structurally related methoxy-substituted phthalic acids .

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data during structural elucidation?

- Methodological Guidance :

- Data Cross-Validation : Compare NMR/IR results with computational simulations (e.g., DFT calculations) to resolve ambiguities in peak assignments.

- Isotopic Labeling : Synthesize C-labeled analogs to trace carbonyl carbon signals in complex spectra.

- Collaborative Analysis : Share raw data with specialized labs for independent verification .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Methodological Guidance :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) for Friedel-Crafts steps to enhance regioselectivity.

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction times.

- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions .

- Rationale : Yield improvements often hinge on balancing reactivity and selectivity in methoxylation/alkylation steps .

Q. How should ecological risk assessments proceed given the lack of ecotoxicity data for this compound?

- Methodological Guidance :

- Predictive Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to estimate fish LC₅₀ or algae EC₅₀ values based on logP and molecular descriptors.

- Read-Across Analysis : Extrapolate data from structurally similar compounds (e.g., 5-methoxy-isophthalic acid) to infer biodegradability and bioaccumulation potential.

- Microcosm Studies : Conduct lab-scale soil/water exposure tests to measure degradation rates under controlled conditions .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported solubility values for this compound?

- Methodological Guidance :

- Controlled Replication : Repeat solubility tests in methanol, DMSO, and water under standardized conditions (e.g., 25°C, 24 hr stirring).

- Purity Verification : Ensure batch-to-batch consistency via elemental analysis (C, H, O %) and TLC.

- Literature Audit : Cross-reference solubility claims in peer-reviewed journals versus vendor SDSs (e.g., TCI America reports methanol solubility, but lacks quantitative data) .

- Rationale : Discrepancies may stem from impurities or undefined experimental parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.